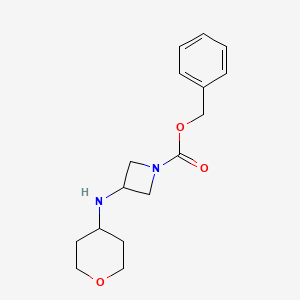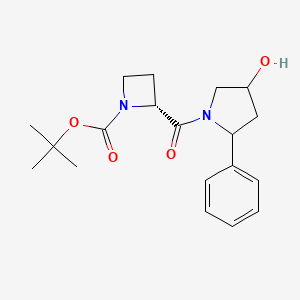
Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by functionalization. One common method involves the mesylation of a suitable diol, followed by treatment with benzylamine to form the azetidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
2-Methylazetidine: A structurally similar compound with a methyl group instead of the oxan-4-ylamino group.
Uniqueness
Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate is unique due to its specific functional groups, which impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(21-12-13-4-2-1-3-5-13)18-10-15(11-18)17-14-6-8-20-9-7-14/h1-5,14-15,17H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMBKFMBXHPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (3aS,6aR)-1-(4-ethoxybutanoyl)spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B6976310.png)
![tert-butyl (2R)-2-[(1-hydroxy-3-piperidin-1-ylpropan-2-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6976316.png)
![1-(3-bromophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6976318.png)

![2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine](/img/structure/B6976349.png)
![tert-butyl (2R)-2-[(2-methyl-1-morpholin-4-ylpropan-2-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6976365.png)
![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-(2-ethoxyethyl)ethanamine](/img/structure/B6976366.png)
![3-[[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethylamino]methyl]-N-propylbenzamide](/img/structure/B6976371.png)
![tert-butyl N-[(3S,4R)-4-(3-fluorophenyl)-1-(2-hydroxyacetyl)pyrrolidin-3-yl]carbamate](/img/structure/B6976372.png)
![methyl 3-(3-benzyl-4-oxospiro[1H-quinazoline-2,4'-piperidine]-1'-yl)propanoate](/img/structure/B6976376.png)
![methyl 3-(7-chloro-4-oxo-3-propylspiro[1H-quinazoline-2,4'-piperidine]-1'-yl)propanoate](/img/structure/B6976386.png)
![N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine](/img/structure/B6976407.png)
![2-[3-[(1-Ethyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6976413.png)
![4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6976418.png)
